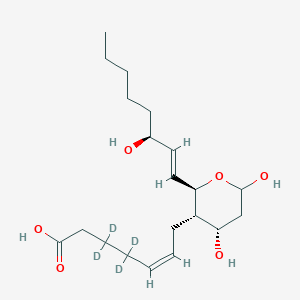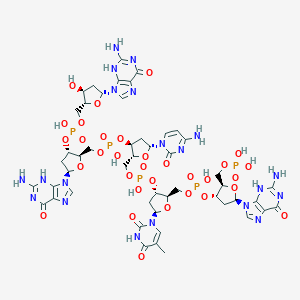
SM30 Protein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SM30 protein is a type of protein that has been identified in various marine organisms. It is a highly conserved protein that is involved in multiple biological processes, including embryonic development, tissue regeneration, and immune response. In recent years, SM30 protein has gained significant attention in the scientific community due to its potential applications in various fields, including biotechnology, medicine, and environmental science.
作用机制
The exact mechanism of action of SM30 protein is not fully understood. However, it has been shown to interact with various cellular components, including DNA, RNA, and proteins. SM30 protein has also been shown to activate various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are involved in multiple biological processes, including cell proliferation, differentiation, and survival.
生化和生理效应
SM30 protein has been shown to have various biochemical and physiological effects. In vitro studies have shown that SM30 protein can induce cell proliferation and differentiation in various cell types, including stem cells and cancer cells. SM30 protein has also been shown to have anti-inflammatory and immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells. In vivo studies have shown that SM30 protein can promote tissue regeneration and wound healing in various animal models.
实验室实验的优点和局限性
The use of SM30 protein in lab experiments has several advantages. It is a highly conserved protein that is easily synthesized using recombinant DNA technology. SM30 protein is also stable and can be stored for long periods without losing its biological activity. However, the use of SM30 protein in lab experiments also has some limitations. The exact mechanism of action of SM30 protein is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
未来方向
For the study of SM30 protein include the identification of its specific mechanism of action, the development of novel therapeutic agents, and the use of SM30 protein as a biomarker for the identification of different marine species.
合成方法
The synthesis of SM30 protein can be achieved through various methods, including recombinant DNA technology, protein expression in bacterial or mammalian cells, and chemical synthesis. Recombinant DNA technology is the most commonly used method for the synthesis of SM30 protein. It involves the insertion of the SM30 gene into a plasmid vector, which is then used to transform bacterial cells. The transformed cells are then grown in a culture medium, and the protein is purified from the culture supernatant.
科学研究应用
SM30 protein has been extensively studied in various scientific fields, including developmental biology, immunology, and biotechnology. In developmental biology, SM30 protein has been shown to play a crucial role in embryonic development, including cell differentiation, cell proliferation, and morphogenesis. In immunology, SM30 protein has been shown to have immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells. In biotechnology, SM30 protein has been used as a molecular marker for the identification of different marine species.
属性
CAS 编号 |
144350-05-0 |
|---|---|
产品名称 |
SM30 Protein |
分子式 |
C49H63N20O32P5 |
分子量 |
1599 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1 |
InChI 键 |
PIOSCCNVYGDWCA-BFVNWSFKSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1NC(=NC2=O)N)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O |
同义词 |
SM30 protein |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



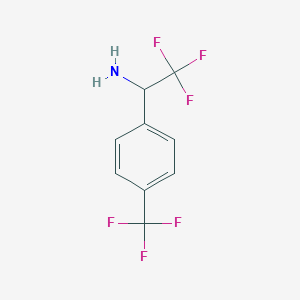
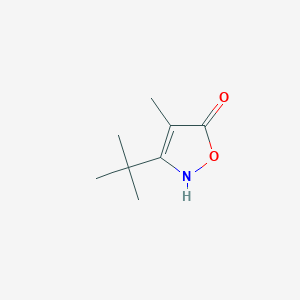

![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)

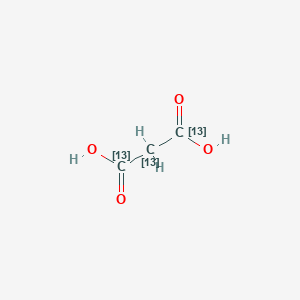
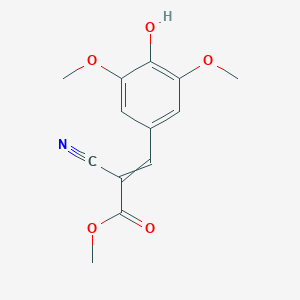
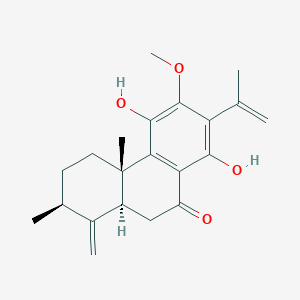
![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
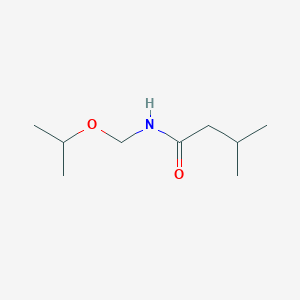
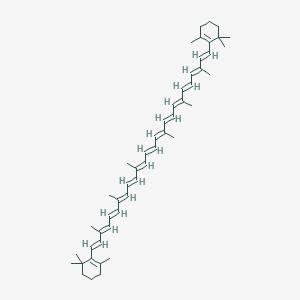
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)
